(5-Cyclopropoxypyridin-3-yl)boronic acid (5-Cyclopropoxypyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18317304
InChI: InChI=1S/C8H10BNO3/c11-9(12)6-3-8(5-10-4-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2
SMILES:
Molecular Formula: C8H10BNO3
Molecular Weight: 178.98 g/mol

(5-Cyclopropoxypyridin-3-yl)boronic acid

CAS No.:

Cat. No.: VC18317304

Molecular Formula: C8H10BNO3

Molecular Weight: 178.98 g/mol

* For research use only. Not for human or veterinary use.

(5-Cyclopropoxypyridin-3-yl)boronic acid -

Specification

Molecular Formula C8H10BNO3
Molecular Weight 178.98 g/mol
IUPAC Name (5-cyclopropyloxypyridin-3-yl)boronic acid
Standard InChI InChI=1S/C8H10BNO3/c11-9(12)6-3-8(5-10-4-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2
Standard InChI Key ZVLNSVQCAYMDMF-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CN=C1)OC2CC2)(O)O

Introduction

Structural and Physicochemical Properties

The core structure of (5-cyclopropoxypyridin-3-yl)boronic acid consists of a pyridine ring modified at two positions:

  • 5-position: A cyclopropoxy group (–O–C₃H₅), introducing steric bulk and electronic effects.

  • 3-position: A boronic acid (–B(OH)₂), enabling covalent interactions with diols and participation in Suzuki-Miyaura cross-couplings .

Key Physicochemical Parameters

While experimental data for the cyclopropoxy variant is scarce, analogs like 5-cyclopropylpyridin-3-ylboronic acid (CAS 1044210-58-3) offer predictive insights:

PropertyValue (Predicted/Analog-Based)Source
Molecular formulaC₈H₁₀BNO₃
Molar mass179.0 g/mol
Density1.24 ± 0.1 g/cm³
Boiling point364.9 ± 44.0 °C
pKa4.07 ± 0.10
SolubilityModerate in polar solvents

The cyclopropoxy group likely reduces solubility in aqueous media compared to non-ether analogs due to increased hydrophobicity . The boronic acid’s pKa suggests moderate acidity, favoring boronate formation under physiological conditions .

Synthetic Methodologies

Halogen-Metal Exchange and Borylation

A common route to pyridinylboronic acids involves halogen-metal exchange followed by borylation. For 3-pyridinylboronic acids, this typically proceeds via:

  • Lithiation: Treatment of 3-bromo-5-cyclopropoxypyridine with n-BuLi at –78°C generates a lithium intermediate.

  • Borylation: Quenching with trimethyl borate (B(OMe)₃) yields the boronic acid after hydrolysis .

Directed ortho-Metalation (DoM)

Directed metalation strategies leverage directing groups (e.g., –O–) to control substitution patterns. For 5-cyclopropoxypyridine derivatives:

  • Protection: The cyclopropoxy group acts as a directing group, facilitating lithiation at the 3-position.

  • Borylation: Subsequent reaction with borating agents installs the –B(OH)₂ group .

This approach achieves higher regiocontrol but requires anhydrous conditions and low temperatures (–40°C to –78°C) .

Suzuki-Miyaura Cross-Coupling

While primarily a functionalization tool, Suzuki couplings can indirectly access boronic acids. For example:

  • Coupling: React 5-cyclopropoxy-3-iodopyridine with bis(pinacolato)diboron (B₂pin₂) using Pd catalysts.

  • Hydrolysis: Acidic cleavage of the pinacol ester yields the boronic acid .

This method benefits from commercial availability of halopyridine precursors but suffers from moderate yields (~50–70%) in sterically hindered systems .

Reactivity and Functionalization

Boronate Ester Formation

The boronic acid group readily forms esters with diols (e.g., pinacol, 1,2-ethanediol), enhancing stability for storage and handling . For instance:

(5-Cyclopropoxypyridin-3-yl)boronic acid+Pinacol(5-Cyclopropoxypyridin-3-yl)boronic acid pinacol ester+H2O\text{(5-Cyclopropoxypyridin-3-yl)boronic acid} + \text{Pinacol} \rightarrow \text{(5-Cyclopropoxypyridin-3-yl)boronic acid pinacol ester} + \text{H}_2\text{O}

This reaction is reversible, enabling in situ regeneration of the boronic acid under acidic conditions .

Cross-Coupling Reactions

As a Suzuki partner, this compound enables aryl-aryl bond formation:

(5-Cyclopropoxypyridin-3-yl)boronic acid+Ar–XPd0Ar–Py–O–C₃H₅+Byproducts\text{(5-Cyclopropoxypyridin-3-yl)boronic acid} + \text{Ar–X} \xrightarrow{\text{Pd}^{0}} \text{Ar–Py–O–C₃H₅} + \text{Byproducts}

Notably, the electron-withdrawing pyridine ring accelerates oxidative addition of aryl halides (X = Br, I), while the cyclopropoxy group may sterically hinder coupling at adjacent positions .

Applications in Medicinal Chemistry

Protease Inhibition

Boronic acids are potent protease inhibitors due to their ability to form reversible covalent bonds with catalytic serine residues. The pyridine moiety in (5-cyclopropoxypyridin-3-yl)boronic acid could enhance binding affinity to targets like the 20S proteasome, analogous to bortezomib .

Antibacterial Agents

Pyridine-boronic acid hybrids exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The cyclopropoxy group may improve membrane permeability, as seen in ciprofloxacin derivatives .

Future Directions

  • Synthetic Optimization: Develop enantioselective routes to chiral cyclopropoxy-bearing boronic acids.

  • Biological Screening: Evaluate kinase inhibition and anticancer activity in NIH/NCATS assays.

  • Material Science: Explore use in covalent organic frameworks (COFs) for gas storage.

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